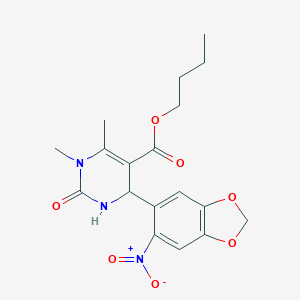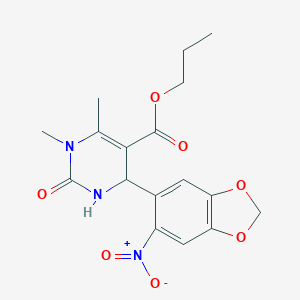![molecular formula C23H18N2O3S3 B447539 2-[2-oxo-2-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 331840-79-0](/img/structure/B447539.png)
2-[2-oxo-2-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-oxo-2-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes multiple rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-2-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves multiple steps, including the formation of the quinoline and isoindole rings. The reaction conditions typically require specific catalysts and solvents to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the necessary standards for its intended applications.
化学反応の分析
Types of Reactions
2-[2-oxo-2-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a more highly oxidized derivative, while reduction could yield a more saturated compound.
科学的研究の応用
2-[2-oxo-2-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.
作用機序
The mechanism of action of 2-[2-oxo-2-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets and pathways within cells. This could include binding to specific proteins or enzymes, altering their activity and leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
- 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)-
- 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-
Uniqueness
What sets 2-[2-oxo-2-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione apart from similar compounds is its unique combination of functional groups and ring structures. This gives it distinct chemical and biological properties that can be leveraged for specific applications.
特性
CAS番号 |
331840-79-0 |
|---|---|
分子式 |
C23H18N2O3S3 |
分子量 |
466.6g/mol |
IUPAC名 |
2-[2-oxo-2-(4,4,6-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H18N2O3S3/c1-12-7-6-10-15-17-19(30-31-22(17)29)23(2,3)25(18(12)15)16(26)11-24-20(27)13-8-4-5-9-14(13)21(24)28/h4-10H,11H2,1-3H3 |
InChIキー |
LCOZIFBZBLFWNM-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C3=C(C(N2C(=O)CN4C(=O)C5=CC=CC=C5C4=O)(C)C)SSC3=S |
正規SMILES |
CC1=C2C(=CC=C1)C3=C(C(N2C(=O)CN4C(=O)C5=CC=CC=C5C4=O)(C)C)SSC3=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-6'-bromo-5-cyano-1',3'-dihydro-3-ethoxycarbonyl-2-methyl-2'-oxospiro[4H-pyran-4,3'-(2'H)-indole]](/img/structure/B447456.png)

![2-amino-6'-chloro-7,7-dimethyl-2',5-dioxo-1',3',5,6,7,8-hexahydrospiro[4H-chromene-4,3'-(2'H)-indole]-3-carbonitrile](/img/structure/B447458.png)
![5-Amino-2-methyl-7-(4-methylphenyl)-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B447462.png)
![Ethyl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447464.png)
![1-(2,2-dimethylpropanoyl)-7-methyl-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B447465.png)
![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-6-(4-fluorophenyl)-4-phenylnicotinonitrile](/img/structure/B447467.png)
![Ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B447468.png)


![2-amino-4-(2,3-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B447474.png)
![7-{4-nitrophenyl}-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one](/img/structure/B447475.png)

![5-Amino-7-(3,4-dichlorophenyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B447478.png)
